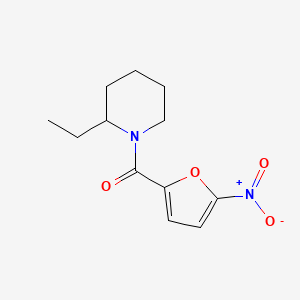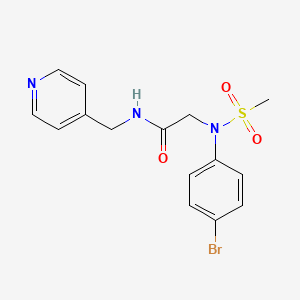
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic effects in a range of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins play a key role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting BET proteins, this compound can block the expression of genes that promote disease progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In autoimmune disorders, this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and disease symptoms. In inflammatory diseases, this compound can reduce the infiltration of immune cells into inflamed tissues, leading to a reduction in inflammation and disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. It may also have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce any potential side effects. Additionally, the development of selective inhibitors for specific BET family members could provide new therapeutic options for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 4-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with glycine to form this compound.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic effects. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms in mouse models of multiple sclerosis and rheumatoid arthritis. In inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms in mouse models of colitis and psoriasis.
Propiedades
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-23(21,22)19(14-4-2-13(16)3-5-14)11-15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGZBWHWYHUSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)
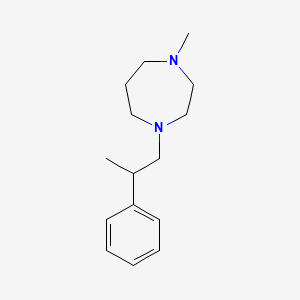
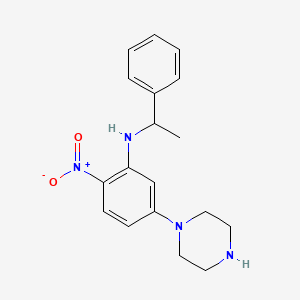
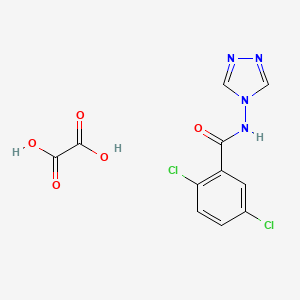
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)


![N-{4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4895859.png)

![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)
